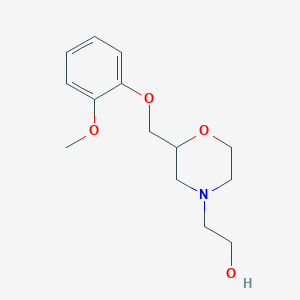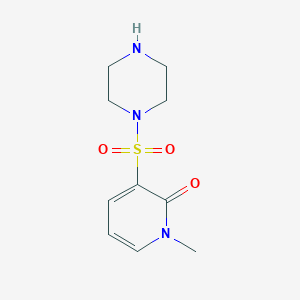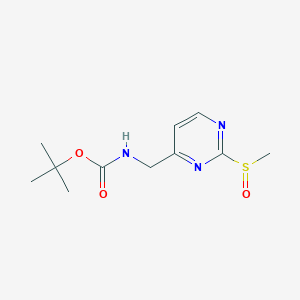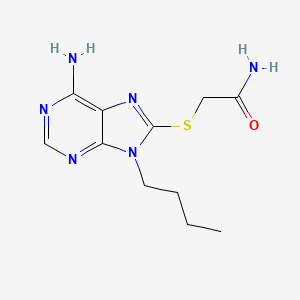![molecular formula C9H8BrNO3 B11788092 3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide 3-bromo-2,4-diméthyl-4H-furo[3,2-b]pyrrole-5-carboxylique : est un composé hétérocyclique présentant une structure unique combinant un cycle furane et un cycle pyrrole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 3-bromo-2,4-diméthyl-4H-furo[3,2-b]pyrrole-5-carboxylique implique généralement la bromation d’une molécule précurseur suivie d’une cyclisation pour former le système cyclique furo[3,2-b]pyrrole. Des conditions réactionnelles spécifiques, telles que le choix du solvant, de la température et des catalyseurs, peuvent influencer considérablement le rendement et la pureté du produit final .
Méthodes de production industrielle
Bien que les méthodes détaillées de production industrielle de ce composé spécifique ne soient pas largement documentées, les principes généraux de la synthèse de composés hétérocycliques s’appliquent. Celles-ci comprennent des réactions de bromation à grande échelle et des étapes de purification ultérieures pour garantir que le composé répond aux spécifications requises pour la recherche et les applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-bromo-2,4-diméthyl-4H-furo[3,2-b]pyrrole-5-carboxylique peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être remplacé par d’autres substituants par substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour produire différents dérivés.
Réactions de cyclisation : Le système cyclique furo[3,2-b]pyrrole peut participer à d’autres réactions de cyclisation pour former des structures plus complexes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les bases fortes, les agents oxydants et les agents réducteurs. Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire une variété de dérivés substitués, tandis que l’oxydation et la réduction peuvent conduire à différents états d’oxydation du composé .
Applications de la recherche scientifique
L’acide 3-bromo-2,4-diméthyl-4H-furo[3,2-b]pyrrole-5-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : La structure unique du composé en fait un candidat pour étudier les interactions biologiques et les effets thérapeutiques potentiels.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-bromo-2,4-diméthyl-4H-furo[3,2-b]pyrrole-5-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure du composé lui permet de se lier à certaines enzymes ou récepteurs, influençant les processus biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées .
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-Diméthyl-4H-furo[3,2-b]pyrrole : N’a pas le substituant brome mais partage la structure de base.
4H-Dithieno[3,2-b2′,3′-d]pyrrole : Contient un système cyclique pyrrole similaire mais avec des substituants différents.
2-[3-(Trifluorométhyl)phényl]furo[3,2-b]pyrroles : Comporte un groupe trifluorométhyle au lieu du brome.
Unicité
La présence de l’atome de brome dans l’acide 3-bromo-2,4-diméthyl-4H-furo[3,2-b]pyrrole-5-carboxylique le distingue des autres composés similaires, offrant potentiellement une réactivité et une activité biologique uniques .
Propriétés
Formule moléculaire |
C9H8BrNO3 |
|---|---|
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
3-bromo-2,4-dimethylfuro[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-4-7(10)8-6(14-4)3-5(9(12)13)11(8)2/h3H,1-2H3,(H,12,13) |
Clé InChI |
RFPFRMZHZJQLEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(O1)C=C(N2C)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B11788014.png)










![2-(3-Fluorophenyl)-5-((4-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788094.png)
![6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11788098.png)
![2-(4-Oxo-2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11788106.png)
